Formoxanthone B
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Overview
Description
Formoxanthone B is a natural product found in Cratoxylum formosum with data available.
Scientific Research Applications
Antibacterial and Cytotoxic Properties
Formoxanthone B, along with other xanthones, has been identified for its potential antibacterial and cytotoxic activities. In a study focusing on xanthones from the roots of Cratoxylum formosum, these compounds demonstrated notable antibacterial and cytotoxic properties (Boonsri et al., 2006).
Antimalarial and Anticancer Activities
Research on phenolic compounds isolated from Cratoxylum maingayi and Cratoxylum cochinchinense, which include this compound, has shown significant antimalarial activity against Plasmodium falciparum and cytotoxic activity against cancer cell lines (Laphookhieo et al., 2009).
Molecular and Crystal Structures
A study focusing on the molecular and crystal structures of this compound revealed its potential for further pharmaceutical applications. The detailed analysis of its structure provides insights into its bioactive properties (Boonnak et al., 2015).
Overview of Tetraoxygenated Xanthones
A comprehensive review of tetraoxygenated xanthones, including this compound, highlighted their varied pharmacological activities and therapeutic uses. This review offers a broad perspective on the potential applications of this compound in various medical fields (Peres et al., 2000).
Inhibition of Malignant Tumor Phenotypes
This compound has been found to inhibit malignant tumor phenotypes in human A549 multidrug-resistant cancer cells. This suggests its potential use as a therapeutic agent in targeting malignant lung tumors (Kaewpiboon et al., 2022).
Reversal of Anticancer Drug Resistance
Another study demonstrated that this compound can reverse anticancer drug resistance in human A549 lung cancer cells by inducing both apoptosis and autophagy. This indicates its role in enhancing the effectiveness of cancer treatments (Kaewpiboon et al., 2017).
Properties
Molecular Formula |
C28H30O5 |
---|---|
Molecular Weight |
446.5 g/mol |
IUPAC Name |
5-[(2E)-3,7-dimethylocta-2,6-dienyl]-6,11-dihydroxy-3,3-dimethylpyrano[2,3-c]xanthen-7-one |
InChI |
InChI=1S/C28H30O5/c1-16(2)8-6-9-17(3)12-13-19-24(31)22-23(30)18-10-7-11-21(29)26(18)32-27(22)20-14-15-28(4,5)33-25(19)20/h7-8,10-12,14-15,29,31H,6,9,13H2,1-5H3/b17-12+ |
InChI Key |
GNCKRVVIXVBNGH-SFQUDFHCSA-N |
Isomeric SMILES |
CC(=CCC/C(=C/CC1=C2C(=C3C(=C1O)C(=O)C4=C(O3)C(=CC=C4)O)C=CC(O2)(C)C)/C)C |
Canonical SMILES |
CC(=CCCC(=CCC1=C2C(=C3C(=C1O)C(=O)C4=C(O3)C(=CC=C4)O)C=CC(O2)(C)C)C)C |
Synonyms |
formoxanthone B |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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